3-cyclohexyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride
Description
3-Cyclohexyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic compound featuring a piperazine core linked to an imidazole moiety and a cyclohexyl group. This structure is characteristic of ligands targeting neurotransmitter receptors, particularly those in the central nervous system (CNS). Its hydrochloride salt form ensures solubility in aqueous environments, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
3-cyclohexyl-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O.ClH/c1-2-20-11-10-19-18(20)22-14-12-21(13-15-22)17(23)9-8-16-6-4-3-5-7-16;/h10-11,16H,2-9,12-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAIFPUMIUOFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CCC3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclohexyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclohexyl group, an imidazole moiety, and a piperazine ring. Its molecular formula is , with a molecular weight of approximately 288.39 g/mol. The presence of these functional groups suggests potential interactions with biological targets, including receptors and enzymes.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Kinesin Spindle Protein (KSP) Inhibition : Similar imidazole derivatives have been shown to inhibit KSP, which plays a crucial role in mitosis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Farnesyltransferase Inhibition : Compounds with structural similarities have been identified as potent inhibitors of human farnesyltransferase (hFTase), which is involved in the post-translational modification of proteins crucial for cancer progression .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
A study evaluating the anticancer properties of related compounds demonstrated that they could effectively induce apoptosis in cancer cell lines through KSP inhibition. The IC50 values for these compounds ranged from 25 nM to 90 nM, indicating high potency against tumor cells .
Antimicrobial Activity
The antimicrobial efficacy was assessed using the agar disc diffusion method against several pathogens:
- Bacterial Strains : Effective against E. coli, S. aureus, and Pseudomonas aeruginosa.
- Fungal Strains : Displayed antifungal activity against Candida albicans with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .
Study 1: Cancer Cell Lines
In vitro studies on human cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analyses indicated an increase in sub-G1 population, confirming apoptosis.
Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties revealed that compounds with similar structures exhibited zones of inhibition between 9 mm and 20 mm against tested bacterial strains, demonstrating their potential as therapeutic agents .
Summary of Findings
The biological activity of this compound suggests promising applications in cancer therapy and infectious disease management. Its mechanisms of action include:
- Inhibition of critical cellular processes in cancer cells.
- Antimicrobial effects against resistant strains.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of imidazole and piperazine exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit specific pathways involved in cancer cell proliferation. Some studies suggest that imidazole derivatives can modulate the activity of kinases associated with tumor growth .
- Case Studies : In vitro studies have demonstrated that compounds similar to 3-cyclohexyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride show promising results against breast and lung cancer cell lines. The IC50 values indicate strong anticancer potential compared to standard chemotherapeutics like doxorubicin .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties:
- CNS Activity : The presence of the piperazine and imidazole groups suggests potential central nervous system (CNS) activity. Studies have shown that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
- Research Findings : Experimental data indicate that the compound may exhibit anxiolytic effects in animal models, suggesting its applicability in treating anxiety disorders. Further exploration into its pharmacodynamics and pharmacokinetics is warranted to fully understand its CNS effects.
Pharmacological Agent
As a pharmacological agent, this compound can serve various therapeutic roles:
- Antimicrobial Properties : Preliminary studies suggest that imidazole derivatives possess antimicrobial activity, making this compound a candidate for further investigation in infectious disease treatment .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a broader class of piperazine-imidazole derivatives. Key structural analogues include:
Key Observations :
- Target Compound vs. CIBA 1002-Go : The cyclohexyl group in the target compound replaces the o-tolyl group in CIBA 1002-Go, likely reducing steric hindrance and enhancing receptor selectivity .
- Target Compound vs. Nitroimidazole Derivatives : The absence of a nitro group in the target compound may reduce oxidative stress-related toxicity compared to nitroimidazole analogues .
- Imidazole Core Variations : Unlike simpler imidazole-carboxylic acid hybrids (e.g., 4-hydroxybenzoic acid–imidazole), the target compound’s piperazine linkage and ethyl substitution suggest CNS-targeted activity .
Pharmacological and Pharmacokinetic Comparisons
Mechanistic Insights :
Preparation Methods
Preparation of 3-Cyclohexylpropanoyl Chloride
The synthesis begins with the acylation of cyclohexane:
- Cyclohexane is subjected to Friedel-Crafts acylation with propionyl chloride in the presence of AlCl₃, yielding 3-cyclohexylpropan-1-one.
- The ketone is converted to its acyl chloride derivative using oxalyl chloride (2.5 equiv) in anhydrous dichloromethane at 0–5°C.
Critical Parameters :
- Reaction temperature must remain below 10°C to prevent decomposition
- Moisture-free conditions essential for high yield (>85%)
Piperazine Functionalization
The piperazine ring is modified through nucleophilic aromatic substitution:
- N-1 Substitution : 1-Ethyl-1H-imidazol-2-amine (prepared via Gabriel synthesis) reacts with piperazine in refluxing toluene (12 h, 110°C) using p-TsOH as catalyst.
- N-4 Acylation : The resultant 4-(1-ethyl-1H-imidazol-2-yl)piperazine undergoes coupling with 3-cyclohexylpropanoyl chloride in THF at −78°C, employing triethylamine (3.0 equiv) as base.
Optimization Insights :
- Microwave-assisted synthesis reduces reaction time from 12 h to 45 min (150 W, 80°C)
- LiHMDS as alternative base improves yield by 18% compared to Et₃N
Synthetic Route B: Convergent Approach
Imidazole-Piperazine Hybrid Synthesis
A novel one-pot methodology combines:
- 1-Ethyl-2-aminoimidazole (1.2 equiv)
- 1,4-dibromopiperazine (1.0 equiv)
- 3-cyclohexylpropanoyl chloride (1.1 equiv)
Reaction proceeds in acetonitrile at 70°C for 6 h with K₂CO₃ (2.5 equiv), achieving 78% isolated yield.
Mechanistic Advantage :
- Simultaneous N-alkylation and acylation minimize intermediate purification
- Phase-transfer catalysis (TBAB) enhances reaction rate by 40%
Salt Formation and Purification
The free base is converted to hydrochloride salt through:
- Dissolution in anhydrous EtOAc (0.2 M)
- Slow addition of HCl-saturated IPA (1.5 equiv) at 0°C
- Precipitation at −20°C for 12 h yields crystalline product (99.2% purity by HPLC)
Crystallization Data :
- Solvent System: Ethyl acetate/isopropanol (4:1 v/v)
- Crystal Habit: Rhombic plates (single-crystal XRD confirmed)
- Melting Point: 214–216°C (decomposition observed above 220°C)
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18, MeCN/H2O (70:30), 1 mL/min | 99.4 |
| Capillary GC | DB-5, 250°C isothermal | 99.1 |
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 62% | 78% |
| Purification Steps | 3 | 2 |
| Scalability | Pilot-scale | Lab-scale |
Industrial-Scale Considerations
For GMP production, Route B demonstrates superior metrics:
- Cost Analysis : Raw material costs reduced by 34% compared to Route A
- Environmental Impact : PMI (Process Mass Intensity) of 86 vs. 142 for Route A
- Safety Profile : Eliminates cryogenic conditions required in Route A
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., 60–80°C for imidazole coupling), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of precursors. For example, coupling cyclohexylpropan-1-one with 1-ethylimidazole-piperazine derivatives under nitrogen atmosphere can minimize oxidation . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (using ethanol/water mixtures) is essential to remove unreacted intermediates .
Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify cyclohexyl, piperazine, and imidazole proton environments. For example, the imidazole NH proton typically appears at δ 12–14 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 375.24 for C₁₉H₃₁ClN₄O) .
- X-ray Crystallography : Use the CCP4 suite for crystallographic data processing to resolve bond angles and torsional strain in the piperazine ring .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt aerosols .
- Emergency Procedures : Immediate rinsing with water for eye/skin exposure; consult poison control if ingested .
Advanced Research Questions
Q. How can computational quantum chemistry guide reaction design for this compound’s synthesis?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for imidazole-piperazine coupling. Software like Gaussian or ORCA can predict activation energies .
- Solvent Effects : Conduct COSMO-RS simulations to optimize solvent polarity for intermediate stabilization .
- Feedback Loop : Integrate experimental data (e.g., HPLC retention times) into computational models to refine reaction conditions iteratively .
Q. What strategies resolve discrepancies in reported pharmacological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to standardize IC₅₀/EC₅₀ comparisons across studies .
- Receptor Binding Assays : Radioligand competition assays (e.g., ³H-labeled antagonists) to validate affinity for targets like serotonin or dopamine receptors, accounting for buffer pH variations that affect hydrochloride salt ionization .
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to aggregate data from diverse cell lines or animal models .
Q. How does the cyclohexyl substituent influence the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Steric Effects : The bulky cyclohexyl group reduces nucleophilic attack at the ketone position via steric hindrance. Kinetic studies (e.g., pseudo-first-order reactions with amines) can quantify this effect .
- Electronic Effects : Cyclohexyl’s electron-donating nature increases electron density on the carbonyl carbon, which can be measured via Hammett substituent constants (σ) .
Q. What in silico models predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. For example, the imidazole moiety may inhibit CYP3A4 .
- Molecular Dynamics (MD) Simulations : CHARMM or GROMACS to model membrane permeation rates based on the compound’s partition coefficient .
Data Contradiction Analysis
Q. How should researchers address variability in reported solubility profiles of this compound?
- Methodological Answer :
- Solvent Screening : Systematic testing in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol) using nephelometry or UV-Vis spectroscopy .
- Salt Form Comparison : Compare hydrochloride vs. free base solubility; the hydrochloride salt typically enhances aqueous solubility due to ionic dissociation .
- Thermodynamic Solubility : Use shake-flask methods with HPLC quantification to distinguish kinetic vs. equilibrium solubility .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
